(3,4-Dimethylphenyl)methanesulfonamide
Overview
Description
“(3,4-Dimethylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C9H13NO2S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methanesulfonamide group attached to a 3,4-dimethylphenyl group . The plane containing the nitrogen and sulfur atoms is perpendicular to the aromatic plane .Scientific Research Applications
Structural Analysis and Conformation
- Study of Molecular Structure and Conformation : Research on compounds structurally similar to (3,4-Dimethylphenyl)methanesulfonamide, like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide, provides insights into their molecular conformation. These studies reveal details about bond parameters, torsion angles, and hydrogen bonding patterns, which are crucial for understanding their behavior and potential applications in various scientific fields, including material science and molecular biology (Gowda, Foro, & Fuess, 2007).
Chemical Reactivity and Selectivity
- Chemoselective N-Acylation Reagents : Research on related compounds like N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from similar methanesulfonamides, has led to the development of chemoselective N-acylation reagents. These studies explore structure-reactivity relationships and have implications in synthetic chemistry for creating more selective and efficient reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Biological Activity
- Analysis of Biological Activity : Compounds like N-(2,3-Dichlorophenyl)methanesulfonamide, which share structural similarities with this compound, have been analyzed for their biological activity. The availability of the amide H atom to receptor molecules and the conformation of the compound play significant roles in their biological interactions, which can be valuable in drug design and pharmacology (Gowda, Foro, & Fuess, 2007).
Environmental Chemistry
- Methanesulfonic Acid in Microbial Metabolism : The study of methanesulfonic acid, which is related to methanesulfonamide derivatives, offers insights into its role in the biogeochemical cycling of sulfur. This includes its use by aerobic bacteria as a sulfur source and its formation from atmospheric processes, relevant to environmental chemistry and microbiology (Kelly & Murrell, 1999).
Sensor Development
- Greenhouse Methane Gas Detection : Research into novel sensors for the detection of greenhouse gases like methane has led to the development of PEDOT-PSS/AuNP hybrid nanocomposite-based sensors. These sensors, using materials like dimethyl sulfoxide (related to methanesulfonamides), show promise for environmental monitoring and pollution control (Khasim, Pasha, Badi, Ltaief, Al-Ghamdi, & Panneerselvam, 2021).
Proton-Donating Ability
- Proton-Donating Studies in Chemistry : Analysis of compounds like trifluoro-N-(2-phenylacetyl)methanesulfonamide reveals their proton-donating abilities, which are crucial in understanding their chemical behavior and potential applications in catalysis and synthetic reactions (Oznobikhina, Chipanina, Tolstikova, Bel’skikh, Kukhareva, & Shainyan, 2009).
Safety and Hazards
The safety data sheet for a related compound, N,N-Dimethyl methanesulfonamide, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended that the product is used only for research and development by, or directly under the supervision of, a technically qualified individual .
Properties
IUPAC Name |
(3,4-dimethylphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZVMYIPUKLUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What key structural features of (3,4-Dimethylphenyl)methanesulfonamide are highlighted in the research and how might these features influence its potential biological activity?
A: The research emphasizes the conformation of the N—H bond in this compound. [] This bond adopts an anti conformation relative to the meta-methyl group on the benzene ring. [] This is similar to the conformation observed in N-(3-methylphenyl)methanesulfonamide. [] Interestingly, this contrasts with N-(3,4-Dichlorophenyl)methanesulfonamide, where the N—H bond is syn to the meta-chloro group. [] This suggests that the type and position of substituents on the benzene ring can influence the molecule's conformation, which could be relevant for potential interactions with target proteins or enzymes. Additionally, the research highlights that the methanesulfonyl group in this compound is positioned on the opposite side of the benzene ring from the amide H atoms. [] This positioning is similar to other methanesulfonanilides and is suggested to potentially increase accessibility for interactions with a biological target. []
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